![molecular formula C20H23FN4O2 B10980838 N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10980838.png)
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a fluorobenzylamino moiety. Its molecular formula is C20H22FN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzylamine with an appropriate acylating agent to form the fluorobenzylamino intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Recent studies have shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar piperazine structures have demonstrated cytotoxic effects on human cancer cell lines such as breast and colon cancer, indicating potential for development as anticancer agents .
- The mechanism often involves the induction of apoptosis in cancer cells, leading to reduced viability and proliferation .
-
Antimicrobial Activity :
- There is evidence suggesting that compounds with similar structural motifs possess antimicrobial properties. The piperazine ring is known for its ability to interact with microbial enzymes, potentially inhibiting their function and leading to cell death .
- Studies have indicated that modifications to the piperazine structure can enhance the antimicrobial efficacy against resistant strains of bacteria .
- Antitubercular Effects :
Case Studies
-
Case Study on Anticancer Activity :
- A study published in 2021 evaluated several derivatives of piperazine-based compounds for their anticancer properties against ovarian cancer cell lines. The study found that modifications at the 4-position of the benzyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug design .
-
Case Study on Antitubercular Activity :
- In a recent investigation into new antitubercular agents, derivatives similar to N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide were synthesized and tested against M. tuberculosis. The most potent derivative exhibited an MIC value comparable to established antitubercular drugs, highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Biological Activity
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine family, characterized by a unique combination of functional groups that suggest significant biological activity. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H20FN3O2, with a molecular weight of approximately 329.37 g/mol. Its structure includes a piperazine ring, an amide group, and a carbonyl moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H20FN3O2 |
Molecular Weight | 329.37 g/mol |
Functional Groups | Piperazine, Amide |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The presence of the 4-fluorobenzyl moiety enhances its affinity for serotonin and dopamine receptors, making it a candidate for antidepressant and antipsychotic therapies. Research indicates that compounds with similar structures exhibit significant activity against mood disorders through modulation of neurotransmitter systems.
Pharmacological Applications
- Antidepressant Activity : The compound shows promise as an antidepressant due to its structural similarity to established psychoactive agents. Studies have suggested that it may enhance serotonin levels in the brain, potentially improving mood and cognitive function.
- Antipsychotic Properties : Preliminary findings indicate that this compound may possess antipsychotic effects, likely through dopamine receptor antagonism.
- Anticancer Potential : There is emerging evidence that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have been shown to induce apoptosis in cancer cells while sparing healthy cells, suggesting a favorable therapeutic index.
Research Findings
Recent studies have highlighted the biological activity of this compound:
- Molecular Docking Studies : Computational analyses have demonstrated that this compound can effectively bind to target proteins involved in neurotransmitter signaling and cancer cell proliferation pathways .
- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF7) revealed that the compound exhibits cytotoxic properties comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Antidepressant Efficacy : A study involving a series of piperazine derivatives showed that compounds structurally related to this compound demonstrated significant antidepressant-like effects in animal models .
- Cancer Treatment : Another investigation focused on the anticancer properties of similar piperazine derivatives indicated that they could inhibit tumor growth in vivo, suggesting potential for further development as anticancer agents .
Properties
Molecular Formula |
C20H23FN4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c21-17-8-6-16(7-9-17)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27) |
InChI Key |
JOWVCUVYAOBIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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